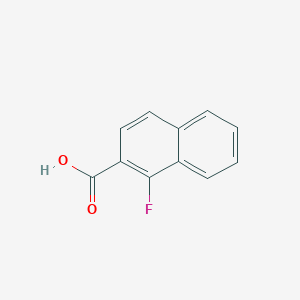

1-Fluoronaphthalene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFQSLSAPMCGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288221 | |

| Record name | 1-Fluoro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-97-0 | |

| Record name | 1-Fluoro-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 1 Fluoronaphthalene 2 Carboxylic Acid

Historical Perspectives on Fluorinated Naphthalene (B1677914) Carboxylic Acid Synthesis

The introduction of fluorine into aromatic systems has historically been a significant chemical challenge. Early attempts to react elemental fluorine directly with aromatic compounds were often uncontrollable and resulted in explosions or a mixture of highly fluorinated products. thieme-connect.de The development of indirect routes was therefore essential for the selective synthesis of fluoroaromatics.

A pivotal breakthrough came in 1927 when Günther Balz and Günther Schiemann reported a reliable method for introducing a single fluorine atom onto an aromatic ring. wikipedia.orgscientificupdate.com This process, now known as the Balz-Schiemann reaction, involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. wikipedia.orgbyjus.com This reaction became the cornerstone for the synthesis of many aryl fluorides, including fluorinated benzoic acids, and represented the most popular method for a long time. thieme-connect.dewikipedia.org Another significant early method was the halogen exchange (Halex) reaction, where a chloro- or bromo-substituent is replaced by fluorine using a fluoride (B91410) salt, though this typically requires the aromatic ring to be activated by electron-withdrawing groups. thieme-connect.de These foundational methods paved the way for the synthesis of more complex molecules like fluorinated naphthalene carboxylic acids by providing reliable ways to generate key fluorinated intermediates.

Modern and Advanced Synthetic Strategies for 1-Fluoronaphthalene-2-carboxylic Acid

Modern synthetic chemistry seeks to improve upon classical methods by developing more direct, efficient, and selective reactions. Strategies such as direct C-H functionalization and novel oxidative techniques represent the forefront of this effort.

A highly desirable modern strategy is the direct replacement of a C-H bond on the naphthalene ring of 2-naphthoic acid with a fluorine atom. This approach avoids the need for pre-functionalized substrates like amino-naphthalenes. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for such transformations. nih.govresearchgate.net

Recent advancements have led to the development of palladium-catalyzed methods for the direct C-H fluorination of arenes using mild electrophilic fluorinating reagents (e.g., N-fluorobenzenesulfonimide, NFSI). nih.govresearchgate.net The general mechanism does not involve the formation of a traditional organometallic intermediate. Instead, a reactive palladium-fluoride electrophile is generated catalytically, which can then fluorinate the aromatic ring. nih.gov

| Catalyst System | Fluorinating Agent | Substrate Class | Key Feature |

| Palladium(II) Catalyst | Electrophilic (e.g., NFSI) | Arenes | Direct, undirected C-H fluorination of the aromatic ring. nih.gov |

| Palladium(II) with Ligand | Electrophilic (e.g., NFSI) | Arenes | Ligand accelerates reaction, allowing arene to be the limiting reagent. researchgate.net |

While a specific protocol for the C8-fluorination of 2-naphthoic acid is not widely documented, these advanced methods provide a clear strategic pathway. The regioselectivity of the fluorination would be a key challenge, as naphthalene has multiple C-H bonds available for reaction. nih.govresearchgate.net However, the development of directing groups or specialized ligands could potentially overcome this hurdle, making direct C-H fluorination a viable future route. nih.gov

Oxidative methods provide another modern avenue for fluorination. These techniques often involve generating radical or cationic intermediates that subsequently react with a fluorine source.

One such technique is decarboxylative fluorination , where a carboxylic acid is replaced with a fluorine atom. This has been successfully achieved for aliphatic carboxylic acids using photoredox catalysis. nih.govnih.gov In this process, visible light and a photocatalyst trigger the oxidation of the carboxylate, which then expels CO₂ to form an alkyl radical. This radical is trapped by an electrophilic fluorine source like Selectfluor to yield the final product. nih.gov However, this powerful method has a significant limitation: aromatic carboxylic acids are generally not reactive under these conditions, making it unsuitable for the direct conversion of a naphthalenedicarboxylic acid to the target molecule. researchgate.net

A more promising oxidative strategy is electrochemical fluorination . This method uses an electric current to oxidize the substrate, leading to C-F bond formation. thieme-connect.de Anodic fluorination has been applied to various organic molecules, including naphthalene derivatives. lew.ro The process can be tuned by altering the solvent, electrolyte, and electrode material. thieme-connect.delew.ro For a substrate like 2-naphthoic acid, electrochemical oxidation could potentially generate a cationic intermediate on the naphthalene ring, which would then be trapped by a fluoride ion in the electrolyte, leading to the fluorinated product. This method avoids the use of harsh chemical oxidants and offers a potentially greener and more direct route to fluorinated aromatics. nsf.govnih.gov

Multi-step Elaboration from Simpler Fluorinated Naphthalene Building Blocks

A common and versatile approach to synthesizing this compound involves the functionalization of a simpler, readily available fluorinated naphthalene precursor, such as 1-fluoronaphthalene (B124137). This strategy hinges on the regioselective introduction of a functional group at the C-2 position, which can then be converted into a carboxylic acid.

One plausible synthetic sequence commences with the bromination of 1-fluoronaphthalene. The directing effect of the fluorine atom and the inherent reactivity of the naphthalene ring system can be exploited to achieve bromination predominantly at the 2-position, yielding 2-bromo-1-fluoronaphthalene (B1520071). The reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide) and catalyst, are crucial for maximizing the yield of the desired isomer.

Once 2-bromo-1-fluoronaphthalene is obtained, the bromine atom can be converted to a carboxylic acid group through several established methods. A widely used technique is the conversion of the aryl bromide to an organometallic reagent, such as a Grignard reagent (by reaction with magnesium) or an organolithium species (by halogen-metal exchange with an organolithium reagent like n-butyllithium). This organometallic intermediate is then carboxylated by treatment with carbon dioxide (CO₂), followed by an acidic workup to afford this compound.

Alternatively, the 2-bromo-1-fluoronaphthalene can undergo a palladium-catalyzed carbonylation reaction. In this method, the aryl bromide is reacted with carbon monoxide in the presence of a palladium catalyst, a suitable ligand, and a base. This approach offers an alternative to the use of organometallic intermediates and can often be performed under milder conditions.

A hypothetical multi-step synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination | 1-Fluoronaphthalene, N-Bromosuccinimide (NBS), suitable solvent (e.g., CCl₄), radical initiator (e.g., AIBN) or light. | 2-Bromo-1-fluoronaphthalene |

| 2 | Grignard Formation | 2-Bromo-1-fluoronaphthalene, Magnesium (Mg) turnings, anhydrous ether or THF. | 1-Fluoro-2-naphthalenylmagnesium bromide |

| 3 | Carboxylation | 1-Fluoro-2-naphthalenylmagnesium bromide, Carbon Dioxide (CO₂), followed by acidic workup (e.g., HCl(aq)). | This compound |

Photoredox Catalysis in Carboxylic Acid Functionalization

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. While a direct photoredox-catalyzed synthesis of this compound from 1-fluoronaphthalene and a CO₂ source has not been extensively reported, the principles of this technology suggest potential synthetic pathways.

Generally, photoredox catalysis utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. In the context of carboxylic acid functionalization, photoredox catalysis can be employed for both the generation of aryl radicals from aryl halides and for the direct C-H carboxylation of aromatic compounds.

A hypothetical application for the synthesis of this compound could involve the direct C-H functionalization of 1-fluoronaphthalene. This would require a photocatalyst, a suitable oxidant, and a carboxylating agent. The proposed mechanism would involve the generation of a 1-fluoronaphthalene radical cation via SET with the excited photocatalyst. Subsequent deprotonation would yield a 1-fluoro-2-naphthyl radical, which could then be trapped by a carboxyl radical equivalent or undergo a subsequent oxidation and reaction with a nucleophilic carboxylating agent.

Another potential photoredox strategy could involve the reductive carboxylation of 2-bromo-1-fluoronaphthalene. In this scenario, the excited photocatalyst would reduce the aryl bromide to generate a 1-fluoro-2-naphthyl radical. This radical could then react with CO₂ to form a carboxylate radical anion, which upon further reduction and protonation would yield the desired carboxylic acid.

These proposed photoredox-catalyzed routes are currently speculative and would require significant experimental investigation to establish their feasibility and optimize reaction conditions.

| Proposed Photoredox Strategy | Key Components | Hypothetical Intermediate |

| Direct C-H Carboxylation | 1-Fluoronaphthalene, Photocatalyst, Oxidant, Carboxylating Agent | 1-Fluoro-2-naphthyl radical |

| Reductive Carboxylation | 2-Bromo-1-fluoronaphthalene, Photocatalyst, Reductant, CO₂ | 1-Fluoro-2-naphthyl radical |

Synthetic Approaches for Positional and Di-Fluorinated Naphthalene Carboxylic Acid Isomers

The synthesis of positional and di-fluorinated isomers of naphthalene carboxylic acid requires regioselective control over the placement of both the fluorine and carboxylic acid substituents. A general and effective route for the synthesis of various mono- and di-fluoronaphthoic acids has been developed, which relies on the construction of the naphthalene ring system from appropriately substituted precursors. researchgate.net

This strategy typically begins with commercially available fluorinated phenylacetic acids. These starting materials are elaborated into 2-(fluoroaryl)glutaric acids with differential ester groups. The presence of two different ester groups allows for the selective hydrolysis of one ester, yielding a monoacid. This monoacid then undergoes an intramolecular Friedel-Crafts cyclization to form a tetralone intermediate. Subsequent aromatization of the tetralone furnishes the desired fluorinated naphthalene carboxylic acid. researchgate.net

For example, to synthesize a 5,7-difluoro-1-naphthalenecarboxylic acid, one would start with a correspondingly substituted difluorophenylacetic acid. The key advantage of this methodology is its modularity, allowing for the synthesis of a variety of isomers by simply changing the starting fluorinated phenylacetic acid. researchgate.net

An alternative approach for specific isomers involves the modification of a pre-existing naphthalene core. For instance, the synthesis of 5-fluoro-1-naphthalenecarboxylic acid has been achieved starting from 5-bromo-1-naphthalenecarboxylic acid. In this case, the bromo-substituted compound is subjected to a halogen-lithium exchange, and the resulting lithio-intermediate is then treated with an electrophilic fluorinating agent to introduce the fluorine atom. researchgate.net

The table below summarizes the general synthetic strategy for preparing positional and di-fluorinated naphthalene carboxylic acid isomers. researchgate.net

| Synthetic Stage | Description | Key Intermediates |

| Elaboration of Phenylacetic Acid | Starting with a fluorinated phenylacetic acid, a glutaric acid derivative with differential ester groups is prepared. | 2-(Fluoroaryl)glutaric acid diester |

| Selective Hydrolysis | One of the two ester groups is selectively hydrolyzed to yield a monoacid. | 2-(Fluoroaryl)glutaric acid monoester |

| Intramolecular Friedel-Crafts Cyclization | The monoacid undergoes intramolecular cyclization to form a tetralone ring. | Fluorinated tetralone derivative |

| Aromatization | The tetralone is aromatized to form the final naphthalene carboxylic acid. | Fluorinated naphthalene carboxylic acid |

This systematic approach provides access to a range of fluorinated naphthalene carboxylic acid isomers that would be challenging to obtain through direct functionalization of the naphthalene ring.

Reaction Dynamics and Mechanistic Pathways of 1 Fluoronaphthalene 2 Carboxylic Acid

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives. vanderbilt.edu The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in a net substitution. vanderbilt.edu

The formation of a tetrahedral intermediate is a critical step in nucleophilic acyl substitution reactions of carboxylic acid derivatives. vanderbilt.edu This intermediate is formed when a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com For 1-Fluoronaphthalene-2-carboxylic acid, this process would involve a nucleophile adding to the carbonyl group to form a transient tetrahedral species. The stability and fate of this intermediate are influenced by the nature of the nucleophile, the solvent, and whether the reaction is acid- or base-catalyzed. researchgate.net Under acidic conditions, the carbonyl group is protonated, increasing its electrophilicity and facilitating nucleophilic attack. byjus.com In basic conditions, the carboxylic acid is typically deprotonated, which generally makes it less reactive towards nucleophilic substitution unless it is first converted to a more reactive derivative like an acid chloride or anhydride (B1165640). masterorganicchemistry.com

While the stepwise addition-elimination mechanism involving a tetrahedral intermediate is common for nucleophilic acyl substitution, concerted pathways can also be considered. However, for carboxylic acid derivatives, a direct SN2-like displacement at the carbonyl carbon is generally not favored due to the steric hindrance and the electronics of the carbonyl group. The typical two-step mechanism through a tetrahedral intermediate is the more accepted pathway for these types of substitutions. vanderbilt.eduuomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The naphthalene (B1677914) ring system is generally more reactive towards electrophilic substitution than benzene (B151609) because the activation energy for forming the intermediate carbocation (arenium ion) is lower. stackexchange.com

For this compound, the directing effects of the existing substituents must be considered. The fluorine atom is an ortho-, para-directing deactivator, while the carboxylic acid group is a meta-directing deactivator. numberanalytics.com The carboxyl group's electron-withdrawing nature deactivates the ring towards electrophilic attack. numberanalytics.com Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate. pearson.com The interplay of these electronic effects and the inherent reactivity of the naphthalene core determines the position of further substitution.

| Reaction Type | Typical Reagents | Expected Product Orientation |

| Nitration | HNO₃, H₂SO₄ | Substitution on the naphthalene ring, directed by existing groups. |

| Halogenation | Br₂, FeBr₃ | Substitution on the naphthalene ring, directed by existing groups. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on the naphthalene ring, directed by existing groups. |

Radical Reaction Chemistry of Fluoronaphthalene Carboxylic Acids

Carboxylic acids can be precursors to radicals through decarboxylation. libretexts.orglibretexts.org Under specific conditions, such as electrolysis or reaction with certain oxidizing agents, a carboxyl radical can be formed, which then loses carbon dioxide to generate a carbon-centered radical. libretexts.orglibretexts.org For this compound, this would lead to the formation of a 1-fluoronaphthyl radical.

Recent advancements have utilized visible-light photoredox catalysis to generate acyl radicals from carboxylic acids under mild conditions. nih.gov This involves the in-situ formation of a reactive anhydride intermediate which then undergoes single-electron reduction to form a radical anion that fragments to the acyl radical. nih.gov Such radical species can participate in various synthetic transformations, including additions to olefins. nih.gov

Catalytic Transformations Involving this compound

Transition-metal catalysis offers a powerful toolkit for the functionalization of organic molecules. rsc.org For a molecule like this compound, several types of transition-metal-catalyzed reactions are conceivable. Cross-coupling reactions, such as Suzuki, Negishi, and Heck reactions, are fundamental for forming new carbon-carbon bonds. mdpi.com The carboxylic acid group itself can be a directing group in C-H activation/functionalization reactions, or it could be converted to other functional groups that participate in catalytic cycles.

The development of transition-metal-catalyzed reactions for the synthesis of fluoroalkylarenes is an active area of research. escholarship.org While not directly starting from this compound, these methodologies highlight the importance of fluorinated aromatic compounds and the catalytic methods used to synthesize them.

| Catalyst Type | Reaction Class | Potential Transformation |

| Palladium | Cross-Coupling | C-C or C-heteroatom bond formation at the naphthalene ring. |

| Rhodium/Iridium | C-H Activation | Directed functionalization of C-H bonds on the naphthalene ring. |

| Copper | Various Couplings | Used in a variety of coupling and functionalization reactions. |

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. nih.gov For carboxylic acids, chiral Brønsted acids are a particularly relevant class of organocatalysts. nih.govresearchgate.netrsc.org These catalysts, which can range from weakly acidic thioureas to stronger phosphoric acids, activate substrates through hydrogen bonding or protonation. rsc.orgacs.org Chiral carboxylic acids themselves can also serve as organocatalysts, occupying an intermediate acidity range that is suitable for a distinct set of substrates. researchgate.netresearchgate.net

While specific studies detailing the use of this compound within organocatalytic systems are not extensively documented, its structure lends itself to participation in reactions catalyzed by such systems. A key principle in this area is the activation of carboxylic acids through their association with a chiral catalyst, such as a phosphoric acid. nih.gov This interaction can increase the reactivity of the carboxylic acid, enabling it to act as a nucleophile in various reactions. nih.gov

One prominent application is the atroposelective coupling of carboxylic acids with amines or alcohols to form amides and esters, respectively. thieme-connect.de In these systems, a chiral Brønsted acid catalyst facilitates the reaction, often mediated by a coupling reagent, to produce axially chiral products with high enantioselectivity. thieme-connect.de Given its aromatic carboxylic acid functionality, this compound is a plausible substrate for such transformations.

The table below summarizes representative organocatalytic systems that are applied to aromatic carboxylic acids or related naphthalene derivatives, illustrating the types of transformations that could potentially involve this compound.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions

The chemical structure of this compound makes it a candidate for several classic rearrangement reactions that involve carboxylic acid derivatives. The most notable among these is the Curtius rearrangement, a versatile method for converting carboxylic acids into primary amines, carbamates, or ureas. nih.govwikipedia.orgorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The resulting isocyanate is a key intermediate that can be trapped by various nucleophiles. organic-chemistry.org

The hypothetical pathway for the Curtius rearrangement of this compound would be as follows:

Acyl Azide Formation: The carboxylic acid is first converted to an activated derivative, such as an acid chloride, which then reacts with an azide source (e.g., sodium azide) to form 1-fluoronaphthalene-2-carbonyl azide. organic-chemistry.org

Rearrangement to Isocyanate: Thermal or photochemical treatment of the acyl azide induces the rearrangement, eliminating nitrogen gas (N₂) and forming 1-fluoro-2-isocyanatonaphthalene. nih.govwikipedia.org

Trapping of Isocyanate: The isocyanate can then be reacted with:

Water: to yield an unstable carbamic acid, which decarboxylates to form 1-fluoro-2-aminonaphthalene. msu.edu

Alcohols (e.g., tert-butanol): to form stable carbamate (B1207046) derivatives, such as Boc-protected amines. wikipedia.org

Amines: to form urea (B33335) derivatives. organic-chemistry.org

This rearrangement is known for its high tolerance of various functional groups and proceeds with retention of the configuration of the migrating group. nih.gov

Fragmentations

The fragmentation of this compound, particularly under mass spectrometry conditions, is predictable based on the established behavior of aromatic carboxylic acids. youtube.comwhitman.edu Upon ionization, the molecular ion (M⁺˙) is formed. Aromatic acids typically show a more prominent molecular ion peak compared to their aliphatic counterparts due to the stability of the aromatic ring system. whitman.eduwhitman.edu

The primary fragmentation pathways involve cleavages adjacent to the carboxyl group:

Loss of a hydroxyl radical (•OH): Alpha-cleavage can lead to the loss of the hydroxyl portion of the carboxyl group, resulting in an acylium ion [M-17]⁺. whitman.edulibretexts.org

Loss of the carboxyl radical (•COOH): Another key fragmentation is the loss of the entire carboxyl group, yielding a fragment corresponding to the naphthalene cation [M-45]⁺. whitman.edulibretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂) can also occur, leading to a [M-44]⁺˙ fragment.

For fluorinated aromatic compounds, fragmentation can sometimes involve fluorine migration after initial losses like decarboxylation, leading to more complex secondary fragmentation patterns. nih.gov

The expected key fragments for this compound (Molecular Weight: 190.17 g/mol ) in mass spectrometry are summarized in the table below.

Comprehensive Spectroscopic Elucidation and Structural Analysis of 1 Fluoronaphthalene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Fluoronaphthalene-2-carboxylic acid, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques to establish connectivity. However, specific spectral data for this compound is unavailable.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis

A ¹H NMR spectrum would provide information on the chemical environment of the six protons on the naphthalene (B1677914) ring system and the single proton of the carboxylic acid group. The chemical shift of the carboxylic acid proton is typically found far downfield, often above 10-12 ppm, and can appear as a broad singlet. libretexts.org The aromatic protons would exhibit complex splitting patterns due to spin-spin coupling between adjacent protons (³JHH) and longer-range couplings, including those to the fluorine atom. The precise chemical shifts and coupling constants are essential for assigning each proton to its specific position on the fluoronaphthalene core, but this data is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would show eleven distinct signals corresponding to each unique carbon atom in this compound. The carboxyl carbon (C=O) is typically observed in the 170-185 ppm region. libretexts.org The carbon directly bonded to the fluorine atom (C1) would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons would also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), which are critical for unambiguous assignment. Without experimental data, a detailed analysis of the carbon skeleton is not possible.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment and Substituent Effects

¹⁹F NMR is highly sensitive to the local electronic environment. alfa-chemistry.com A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C1 position. Its chemical shift would be influenced by the electron-withdrawing carboxylic acid group at the C2 position. The signal would likely appear as a multiplet due to coupling with neighboring protons, primarily H8 and H2 (if present, though substituted in this molecule). This data, which provides direct insight into the electronic effects on the fluorine atom, could not be located.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would identify which protons are directly attached to which carbons (one-bond C-H correlations). libretexts.orgcolumbia.edu

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Naphthalene and its derivatives typically exhibit strong ultraviolet absorption due to π-π* transitions within the aromatic system. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands of the naphthalene chromophore, with shifts in the wavelength of maximum absorbance (λmax) caused by the fluoro and carboxyl substituents. However, no specific UV-Vis absorption spectra for this compound are documented in the searched resources.

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic excited states of molecules. For aromatic compounds like this compound, this method provides insights into their photophysical properties, including excitation and emission characteristics. The fluorescence arises from the π-conjugated system of the naphthalene ring. nih.gov

While specific experimental fluorescence data for this compound is not extensively documented in publicly available literature, the behavior of related naphthalene derivatives provides a strong basis for predicting its properties. Naphthalene itself and its substituted derivatives are known for their intrinsic fluorescence. researchgate.net The introduction of substituents, such as fluorine and a carboxylic acid group, can modulate the fluorescence properties. Generally, 1- and 2-ring aromatic compounds produce detectable fluorescence in the 250–355 nm range. nih.gov

The carboxylic acid group's position and its potential for intermolecular hydrogen bonding can influence the fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima). In different solvents, the polarity can affect the emission wavelength, with more polar solvents often leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov For aromatic carboxylic acids, the wavelength of fluorescence is profoundly affected by the number and position of the carboxylic acid units around the aromatic ring. nih.gov

Expected Photophysical Properties:

Excitation Wavelength (λ_ex): Expected to be in the ultraviolet (UV) region, characteristic of the naphthalene π-system.

Emission Wavelength (λ_em): Expected to be at a longer wavelength than the excitation, likely in the near-UV or visible blue region, characteristic of many naphthalene derivatives. lew.ro

Quantum Yield (Φ_F): The efficiency of the fluorescence process would be influenced by the rigidity of the structure and the presence of non-radiative decay pathways.

Vibrational Spectroscopy for Functional Group Identification

The IR spectrum of a carboxylic acid is dominated by two key features: a very broad O-H stretching band and a strong C=O stretching band. libretexts.orgnih.gov

Predicted Characteristic IR Absorptions for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch | Carboxylic Acid | 2500–3300 | Strong, Very Broad |

| Aromatic C–H Stretch | Naphthalene Ring | 3000–3100 | Medium to Weak |

| Carbonyl C=O Stretch | Carboxylic Acid | 1710–1760 | Strong, Sharp |

| Aromatic C=C Stretch | Naphthalene Ring | 1500–1600 | Medium |

| C–O Stretch | Carboxylic Acid | 1210–1320 | Strong |

| C–F Stretch | Fluoroaromatic | 1000–1300 | Strong |

| Aromatic C–H Out-of-Plane Bend | Naphthalene Ring | 700–900 | Strong |

Data inferred from general spectroscopic tables and principles. vscht.czlibretexts.orginstanano.com

The broad O-H absorption, often spanning from 2500 to 3300 cm⁻¹, is a hallmark of the hydrogen-bonded dimer form that carboxylic acids typically adopt in the solid state. nih.gov The C=O stretch for an aromatic acid is expected around 1710 cm⁻¹ for the dimer. libretexts.org Aromatic C=C stretching vibrations typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The C-F stretch will likely appear as a strong band in the fingerprint region, though its exact position can be complex.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in molecular polarizability. upi.edu For centrosymmetric molecules or molecular assemblies (like carboxylic acid dimers), vibrations that are IR-inactive may be Raman-active, and vice-versa. rsc.org

For this compound, the Raman spectrum would be expected to clearly show vibrations of the naphthalene ring system. Aromatic ring stretching modes are typically strong in Raman spectra. The C=O stretching vibration of the carboxylic acid is also observable, though often weaker than in the IR spectrum. ias.ac.in

Predicted Characteristic Raman Shifts for this compound:

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C–H Stretch | Naphthalene Ring | 3000–3100 | Medium |

| Carbonyl C=O Stretch | Carboxylic Acid | 1640–1680 | Medium to Weak |

| Aromatic Ring Breathing/Stretching | Naphthalene Ring | 1000–1600 | Strong |

| C–C Stretch | Naphthalene Ring | 800-900 | Medium |

Data inferred from general spectroscopic data for aromatic carboxylic acids and naphthalene. nih.govias.ac.inresearchgate.net

The most intense peaks are often associated with the symmetric vibrations of the aromatic ring. The carbonyl stretch is typically observed at a lower frequency in the Raman spectrum of carboxylic acids compared to ketones, often below 1670 cm⁻¹, which is attributed to polymerization through hydrogen bonding. ias.ac.in

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₁₁H₇FO₂, giving it a monoisotopic mass of approximately 190.043 Da.

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙). Due to the stability of the aromatic naphthalene core, this molecular ion peak is expected to be prominent. libretexts.org The subsequent fragmentation is dictated by the functional groups present. For aromatic carboxylic acids, characteristic fragmentation pathways include the loss of small, stable neutral molecules or radicals. youtube.com

Key Expected Fragmentation Pathways:

Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion [M-17]⁺. libretexts.orgyoutube.com

Loss of a carboxyl radical (-COOH): This involves cleavage of the bond between the naphthalene ring and the carboxylic acid group, resulting in a [M-45]⁺ fragment corresponding to the fluoronaphthalene cation. libretexts.orgyoutube.com

Loss of carbon monoxide (-CO): Following the initial loss of the -OH radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide, yielding a [M-17-28]⁺ or [M-45]⁺ ion.

Predicted Mass-to-Charge Ratios (m/z) for Key Fragments:

| Ion | Formula | Predicted m/z | Description |

| [M]⁺˙ | [C₁₁H₇FO₂]⁺˙ | 190 | Molecular Ion |

| [M - OH]⁺ | [C₁₁H₆FO]⁺ | 173 | Loss of hydroxyl radical |

| [M - COOH]⁺ | [C₁₀H₆F]⁺ | 145 | Loss of carboxyl radical |

| [M - H₂O]⁺˙ (ortho-effect) | [C₁₁H₅FO]⁺˙ | 172 | Potential loss of water if rearrangement occurs |

Data is theoretical and based on established fragmentation patterns for aromatic carboxylic acids. libretexts.orgyoutube.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. springernature.com This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, if suitable single crystals could be grown, the analysis would be expected to reveal several key structural features. nih.govresearchgate.net The molecules would likely form centrosymmetric dimers in the crystal lattice, a common structural motif for carboxylic acids, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. nih.gov

Anticipated Structural Information from X-ray Crystallography:

Crystal System and Space Group: Defines the symmetry of the unit cell.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Molecular Conformation: The planarity of the naphthalene ring and the orientation of the carboxylic acid group relative to the ring.

Intermolecular Interactions: Detailed geometry of the hydrogen-bonded dimers and potential π-π stacking interactions between the naphthalene rings of adjacent dimers.

For comparison, the crystal structures of related compounds like 1-naphthoic acid and 2-naphthoic acid have been determined, both of which exhibit the characteristic hydrogen-bonded dimer structure. nih.gov

Microwave Spectroscopy for Rotational Constants and Gas-Phase Structures

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. tanta.edu.eglibretexts.org It provides highly accurate data on the molecule's moments of inertia, from which its rotational constants (A, B, C) and precise gas-phase geometric structure (bond lengths and angles) can be determined. tanta.edu.eg This technique is applicable only to molecules with a permanent dipole moment, a condition which this compound meets.

There are no published microwave spectroscopy studies specifically for this compound. Therefore, its experimental rotational constants are not available. However, data for the parent molecule, 1-fluoronaphthalene (B124137), have been reported.

Experimental Rotational Constants for 1-Fluoronaphthalene:

| Constant | Value (MHz) |

| A | 1920.581(2) |

| B | 1122.2370(5) |

| C | 708.4819(3) |

Source: ResearchGate. researchgate.net

The addition of a carboxylic acid group (-COOH) to the 1-fluoronaphthalene frame would significantly alter the moments of inertia and, consequently, the rotational constants. The mass and geometric changes would lead to a new set of A, B, and C values. A full structural determination would require the measurement of the spectra of several isotopically substituted versions of the molecule. Theoretical calculations could provide predicted rotational constants to guide experimental searches. uantwerpen.be

Computational Chemistry and Theoretical Modeling of 1 Fluoronaphthalene 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

The foundation of a computational study lies in the accurate calculation of the molecule's electronic structure. These calculations determine the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy state of the molecule. A typical DFT calculation for 1-fluoronaphthalene-2-carboxylic acid would involve selecting a functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), to solve the Kohn-Sham equations.

The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. This information is crucial for understanding the steric and electronic interactions between the fluorine atom, the carboxylic acid group, and the naphthalene (B1677914) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-F | 1.35 | F-C1-C2 | 118.5 |

| C2-C3 | 1.40 | C1-C2-C(O)OH | 121.0 |

| C=O | 1.22 | O=C-OH | 123.0 |

| C-OH | 1.35 | C2-C-OH | 112.0 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide a highly accurate description of the electronic structure. While computationally more demanding than DFT, these methods are often used to benchmark the results from other calculations and to investigate systems where electron correlation effects are particularly important. For this compound, ab initio calculations would yield precise values for electronic energies, dipole moments, and molecular orbital energies.

Computational Analysis of Reactivity and Reaction Pathways

Beyond static properties, computational chemistry can be used to explore the dynamic behavior of molecules, including their reactivity and the mechanisms of their reactions.

Chemical reactions proceed from reactants to products through a high-energy intermediate known as the transition state. Identifying the geometry and energy of the transition state is key to understanding the kinetics of a reaction. Computational methods can be used to locate these transition states on the potential energy surface and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. For reactions involving this compound, such as esterification or decarboxylation, these calculations would be invaluable for predicting reaction rates.

A potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.orgmuni.czwikipedia.org By mapping the PES for a particular reaction, chemists can visualize the entire reaction pathway, from reactants through transition states to products. libretexts.org This allows for a detailed understanding of the reaction mechanism, including the identification of any intermediate species. For this compound, mapping the PES for a given transformation would provide a complete energetic and geometric profile of the reaction.

Theoretical Investigations of Fluorine Substituent Effects on Electronic Properties

The presence of a fluorine atom on the naphthalene ring is expected to significantly influence the electronic properties of this compound. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. Computational studies are ideally suited to quantify these effects.

Theoretical analyses would involve calculating various electronic descriptors, such as molecular electrostatic potential (MEP) maps, atomic charges, and frontier molecular orbital (HOMO-LUMO) energies. These calculations would reveal how the fluorine substituent alters the electron distribution across the naphthalene system and within the carboxylic acid group, thereby influencing the molecule's acidity, reactivity, and intermolecular interactions. Studies on similar fluorinated naphthalene systems have demonstrated the utility of such computational approaches in understanding substituent effects. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the naphthalene ring. This rotation is typically described by the dihedral angle defined by the atoms C1-C2-C(O)-OH. MD simulations can map the potential energy surface associated with this rotation, revealing the most stable conformations and the energy barriers between them.

In simulations, the conformational landscape is explored by propagating the equations of motion for the atoms of the molecule over time. By analyzing the trajectory, a population distribution of the key dihedral angles can be obtained. For aromatic carboxylic acids, planar conformations where the carboxylic acid group is coplanar with the aromatic ring are often the most stable due to conjugation. However, the presence of the fluorine atom at the 1-position can introduce steric hindrance and electrostatic interactions that may favor a non-planar arrangement.

A hypothetical population analysis from an MD simulation in a non-polar solvent is presented in Table 1. Such a simulation might reveal two primary low-energy conformations: one where the hydroxyl group of the carboxylic acid is oriented away from the fluorine atom (anti-periplanar) and another where it is oriented towards it (syn-periplanar). The relative populations of these conformers would be determined by the delicate balance of steric repulsion, intramolecular hydrogen bonding, and dipole-dipole interactions.

| Conformer | Dihedral Angle Range (C1-C2-C(O)-OH) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | 150° - 180° | 65 | 0.00 |

| Syn-periplanar | 0° - 30° | 30 | 0.58 |

| Other | 30° - 150° and 180° - 360° | 5 | > 2.00 |

Intermolecular Interactions:

In condensed phases, the behavior of this compound is dictated by its interactions with neighboring molecules. MD simulations can provide a detailed picture of these intermolecular forces, including hydrogen bonding and π-π stacking.

Carboxylic acids are well-known to form strong hydrogen-bonded dimers in aprotic solvents and in the solid state. MD simulations can be used to study the stability and dynamics of these dimers. The radial distribution function (RDF) between the hydrogen atom of the hydroxyl group and the carbonyl oxygen of another molecule can be calculated to quantify the extent of hydrogen bonding. An RDF plot would likely show a sharp peak at a distance characteristic of a strong hydrogen bond (around 1.5-2.0 Å).

Furthermore, the planar naphthalene rings are susceptible to π-π stacking interactions. The center-of-mass distance and relative orientation of the aromatic rings of interacting molecules can be monitored throughout the simulation to characterize these stacking arrangements. The fluorine substituent may influence the nature of these stacking interactions through electrostatic effects.

In a polar, protic solvent like water, the intermolecular interactions would be dominated by hydrogen bonding between the carboxylic acid group and water molecules. MD simulations can reveal the structure of the solvation shell around the molecule and the average number of hydrogen bonds formed with the solvent.

Table 2 presents a hypothetical summary of intermolecular interaction analysis from an MD simulation of this compound in a simulated condensed phase. This data would be crucial for understanding its solubility, aggregation behavior, and crystal packing.

| Interaction Type | Key Atom Pair | Characteristic Distance (Å) | Coordination Number |

|---|---|---|---|

| Hydrogen Bonding (Dimer) | O-H --- O=C | 1.8 | 1 |

| π-π Stacking | Naphthalene Ring Center of Mass | 3.5 - 4.5 | Variable |

| Solvation (in Water) | Carboxyl H --- Water O | 1.9 | 2-3 |

| Solvation (in Water) | Carbonyl O --- Water H | 2.0 | 2-3 |

1 Fluoronaphthalene 2 Carboxylic Acid As a Crucial Building Block in Complex Chemical Syntheses

Role as a Versatile Synthon in Organic Transformations

1-Fluoronaphthalene-2-carboxylic acid serves as a highly versatile synthon, a fundamental building block in organic synthesis, due to the presence of two distinct and reactive functional groups on the rigid naphthalene (B1677914) scaffold. The carboxylic acid group and the fluorine atom provide orthogonal sites for a variety of chemical transformations.

The carboxylic acid moiety (-COOH) is a classic functional group that can undergo a wide range of reactions. It can be converted into esters, amides, acyl halides, or anhydrides, providing a gateway to a multitude of other functional groups and molecular linkages. Furthermore, it can be subjected to decarboxylation reactions, where the carboxyl group is removed, or it can direct metallation at the adjacent C-3 position, enabling further functionalization.

The fluorine atom (-F) on the aromatic ring significantly influences the molecule's electronic properties. As a strongly electron-withdrawing group, it modifies the reactivity of the naphthalene ring system. While aromatic C-F bonds are generally strong, they can participate in nucleophilic aromatic substitution reactions under specific conditions, particularly when activated by other substituents. This dual functionality allows for sequential and controlled modifications, making this compound a valuable precursor for complex molecular architectures.

| Functional Group | Potential Transformations | Synthetic Utility |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation, Acyl Halide Formation, Decarboxylation | Acts as a handle for coupling reactions and introduction of diverse functional groups. |

| Fluorine (-F) | Nucleophilic Aromatic Substitution (under specific conditions) | Influences electronic properties and offers a site for late-stage modification. |

| Naphthalene Core | Electrophilic Aromatic Substitution, Cycloaddition Reactions | Provides the foundational scaffold for building larger, more complex structures. |

Applications in the Synthesis of Functionalized Naphthalene Derivatives

The strategic placement of the fluoro and carboxyl groups makes this compound an ideal starting material for producing highly substituted and functionalized naphthalene derivatives. These derivatives are important in materials science and medicinal chemistry. nih.gov Synthetic strategies often leverage the carboxylic acid as a versatile handle for elaboration.

For instance, the carboxyl group can be converted to an amide, which can then act as a directing group for C-H activation at the C-3 position. This allows for the regioselective introduction of various substituents, such as aryl or alkyl groups. Subsequent manipulation or removal of the directing group yields 1,2,3-trisubstituted naphthalene derivatives that would be challenging to synthesize through traditional methods. nih.gov This approach highlights how the inherent functionality of the starting material can be used to control the regiochemistry of subsequent transformations, a key challenge in the synthesis of polysubstituted aromatic systems. nih.gov

Utility in the Construction of Advanced Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs), also known as polycyclic aromatic hydrocarbons (PAHs), are molecules composed of two or more fused aromatic rings. researchgate.netwho.int These compounds are of significant interest for their applications in organic electronics and materials science. nih.govnih.gov this compound is a valuable precursor for constructing larger, more complex PACs.

The naphthalene core of the molecule serves as the foundation upon which additional rings can be built. Synthetic methodologies such as Diels-Alder reactions or transition metal-catalyzed annulation reactions can be employed to extend the polycyclic system. For example, the carboxylic acid can be converted into a different functional group that facilitates a cycloaddition reaction with a suitable diene, leading to the formation of anthracene (B1667546) or phenanthrene (B1679779) derivatives. The fluorine atom can be retained in the final product to tune its electronic and photophysical properties or can be replaced in subsequent steps. The ability to build upon the existing naphthalene framework allows for the systematic construction of advanced, multi-ring aromatic structures. libretexts.org

Integration into Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, oxygen, or sulfur), are ubiquitous in pharmaceuticals and functional materials. This compound provides a convenient entry point for the synthesis of naphthalene-fused heterocyclic systems.

The carboxylic acid is the key reactive site for constructing the heterocyclic ring. For example, condensation with ortho-substituted anilines or other binucleophilic reagents can lead to the formation of various fused heterocycles. A common strategy involves converting the carboxylic acid to an acyl chloride, which then reacts with a suitable partner to undergo cyclization. This approach has been used to synthesize quinoline (B57606) and benzoquinoline derivatives. researchgate.net The resulting fluoro-substituted, naphthalene-fused heterocycles are valuable targets for drug discovery and materials science research, as the fluorine atom can enhance properties such as metabolic stability and binding affinity.

Development of Supramolecular Architectures

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. researchgate.net this compound possesses the necessary structural features to participate in the development of complex supramolecular architectures. The planar naphthalene ring allows for π-π stacking interactions, while the carboxylic acid group is a potent hydrogen bond donor and acceptor.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary driving forces for self-assembly are hydrogen bonding via the carboxylic acid groups and π-π stacking of the naphthalene cores. The carboxylic acids can form dimeric hydrogen-bonded pairs, which can then stack to create one-dimensional tapes or columns. These assemblies are of interest for creating functional materials like organogels or liquid crystals. The fluorine atom can modulate the strength of these interactions, influencing the morphology and stability of the resulting self-assembled structures. nih.gov

At surfaces, fluorinated carboxylic acids have demonstrated a powerful ability to form bimolecular networks. rsc.org The presence of the electron-withdrawing fluorine atom increases the acidity of the carboxylic acid's proton, making it a stronger hydrogen bond donor. This enhanced donor capacity often prevents the molecule from forming stable, self-assembled monolayers through homomolecular hydrogen bonding (i.e., with itself). rsc.org Instead, it strongly favors the formation of bimolecular monolayers by co-adsorbing with a hydrogen bond acceptor molecule. rsc.org This property makes this compound an excellent building block for designing complex, multi-component surface architectures where specific molecular recognition and arrangement are desired.

| Interaction Type | Driving Force | Resulting Structure |

|---|---|---|

| Homomolecular Interaction | Hydrogen bonding (acid-acid dimer), π-π stacking | Self-assembled chains or stacks. |

| Bimolecular Interaction | Enhanced hydrogen bonding (due to fluorine) with an acceptor molecule. | Stable, ordered bimolecular monolayers on a surface. rsc.org |

Applications in DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology has become a cornerstone in modern drug discovery, enabling the synthesis and screening of vast collections of chemical compounds, often numbering in the millions to billions. nih.gov The fundamental principle of DEL involves the linkage of a unique DNA "barcode" to a specific chemical moiety. nih.gov This allows for the identification of molecules that bind to a target protein through the amplification and sequencing of their attached DNA tags. Carboxylic acids are a vital class of building blocks in the construction of these libraries due to their ability to readily form stable amide bonds under DNA-compatible conditions. rsc.org

This compound serves as a valuable building block in this context. It is incorporated into the library structure, typically in the final "capping" step of a multi-cycle synthesis process. nih.gov The synthesis generally involves coupling the carboxylic acid to an amino group present on the DNA-linked scaffold. rsc.org Reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are often used to facilitate this amide bond formation in aqueous environments suitable for DNA. nih.gov

The inclusion of this compound introduces a rigid, aromatic, and fluorinated naphthalene core into the library's molecular structures. This significantly increases the chemical and structural diversity of the library, which is a critical factor for identifying novel hit compounds against a wide range of biological targets. The fluoronaphthalene moiety can participate in various non-covalent interactions with a target protein, including hydrophobic and aromatic stacking interactions, potentially leading to higher binding affinity and specificity.

Table 1: Role of this compound in DEL Synthesis

| Component/Step | Description | Relevance of this compound |

|---|---|---|

| Scaffold | A core molecular structure, linked to a DNA tag, presenting functional groups (e.g., amines) for chemical elaboration. | The carboxylic acid group reacts with the scaffold's amino group to form a stable amide bond. |

| Building Block | A chemical reagent used to add diversity to the library. Carboxylic acids are a major class of building blocks. | Serves as a specific building block, introducing a unique fluorinated aromatic structure. |

| Coupling Reaction | A chemical reaction to attach the building block to the scaffold. Amide coupling is most common for carboxylic acids. rsc.org | Participates in the amide coupling reaction, typically mediated by a coupling agent. |

| Encoding | Ligation of a specific DNA barcode that corresponds to the building block added in that synthetic step. nih.gov | The addition of this compound is recorded by the ligation of its corresponding DNA tag. |

Role in Nanomaterial Surface Functionalization and Stabilization

The tailoring of nanomaterial surfaces is essential for their application in fields ranging from biomedical imaging to catalysis and electronics. Surface functionalization imparts new properties, improves stability, and allows for targeted interactions with the surrounding environment. mdpi.com Carboxylic acids are widely used as anchoring groups to covalently modify the surfaces of various nanomaterials, particularly metal oxides. nih.govmdpi.com

This compound is a bifunctional molecule well-suited for this purpose. The carboxylic acid group can act as a robust ligand, binding to the surface of nanoparticles such as those made of iron oxide or silica. nih.govmdpi.com This attachment is typically achieved by forming coordinate or covalent bonds with metal atoms or hydroxyl groups on the nanoparticle surface.

Once anchored, the exposed fluoronaphthalene moiety fundamentally alters the surface chemistry of the nanomaterial. The aromatic, fluorinated group can significantly increase the hydrophobicity of the nanoparticle surface, which is crucial for applications requiring dispersion in non-polar solvents or for creating hydrophobic coatings. Furthermore, the naphthalene ring can serve as a platform for further chemical modifications or participate in π-π stacking interactions, allowing for the controlled assembly of nanoparticles or the attachment of other functional molecules. This surface modification can enhance the stability of the nanoparticles by preventing agglomeration. mdpi.com The introduction of fluorine atoms can also modulate the electronic properties of the surface.

Table 2: Surface Functionalization of Nanomaterials using this compound

| Feature | Description | Contribution of this compound |

|---|---|---|

| Nanomaterial Substrate | The core nanoparticle, often a metal oxide (e.g., Fe₃O₄, SiO₂) with surface hydroxyl groups or metal sites. mdpi.comresearchgate.net | Provides the surface for functionalization. |

| Anchoring Group | The functional group on the modifying molecule that binds to the nanoparticle surface. | The carboxylic acid group serves as the anchor, forming a stable linkage with the nanomaterial surface. mdpi.com |

| Functional Moiety | The part of the modifying molecule that is exposed after attachment and imparts new properties. | The 1-fluoronaphthalene (B124137) group provides hydrophobicity, potential for π-π stacking, and a platform for further functionalization. |

| Resulting Properties | The modified characteristics of the nanoparticle after functionalization. | Enhanced dispersion in non-polar media, improved colloidal stability, and tailored surface reactivity. |

| Potential Applications | Fields where the functionalized nanomaterial can be used. | Development of advanced coatings, components for molecular electronics, and targeted drug delivery systems. nih.gov |

Implementation of Green Chemistry Principles in the Production and Derivatization of 1 Fluoronaphthalene 2 Carboxylic Acid

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. sigmaaldrich.comuwindsor.ca

In the proposed synthesis of 1-Fluoronaphthalene-2-carboxylic acid, the final carboxylation step, where 1-fluoronaphthyllithium reacts with carbon dioxide, is an addition reaction. Theoretically, all atoms from the carbon dioxide are incorporated into the final product, making this step 100% atom economical.

Reaction: C₁₀H₇F + C₄H₉Li → C₁₀H₆FLi + C₄H₁₀

This deprotonation step has a significantly lower atom economy because the butane (B89635) is a waste product.

For derivatization reactions like amidation, the choice of method heavily influences atom economy. Traditional methods often rely on stoichiometric coupling reagents, such as carbodiimides, which result in poor atom economy due to the generation of large quantities of by-products. researchgate.net In contrast, direct catalytic amidation, where the only theoretical byproduct is water, represents a much greener alternative. nih.govbohrium.com

| Derivatization Method | Coupling/Activating Agent | Primary Byproduct | Atom Economy | Green Chemistry Assessment |

|---|---|---|---|---|

| Carbodiimide (B86325) Coupling (e.g., DCC) | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Low | Poor: Generates significant, non-recoverable waste. |

| Direct Catalytic Amidation | Catalyst (e.g., Boronic Acid, Enzyme) | Water (H₂O) | High | Excellent: Maximizes atom incorporation, minimal waste. nih.govbohrium.com |

Design and Utilization of Environmentally Benign Solvents and Reaction Media

Solvents constitute a major portion of the mass in many chemical processes and are a primary source of waste and environmental concern. sigmaaldrich.comnih.gov

The Directed ortho-Metalation step for the synthesis of this compound is typically conducted in anhydrous aprotic ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). uwindsor.ca These solvents are effective but pose significant hazards, including high flammability and the potential for peroxide formation. Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. sigmaaldrich.com Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable, greener substitutes for THF in many organometallic reactions, offering benefits such as lower peroxide formation risk, higher boiling points, and easier separation from water during workup. sigmaaldrich.combris.ac.uk

For the derivatization of this compound, green solvent selection is also critical. Enzymatic amidation has been successfully performed in CPME, a green and safe solvent alternative. nih.gov Furthermore, deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, are being explored as green reaction media for esterification, sometimes acting as both the solvent and the catalyst. researchgate.netresearchgate.net

| Process Step | Traditional Solvent | Associated Hazards | Greener Alternative(s) | Benefits of Alternative(s) |

|---|---|---|---|---|

| Directed ortho-Metalation | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Highly flammable, peroxide formation, volatile | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Renewable source (2-MeTHF), reduced peroxide risk, easier recovery. sigmaaldrich.com |

| Esterification/Amidation | Dichloromethane (DCM), Dimethylformamide (DMF) | Carcinogenic (DCM), reproductive toxicity (DMF) | Cyclopentyl methyl ether (CPME), Deep Eutectic Solvents (DESs), Water (for biocatalysis) | Lower toxicity, biodegradability, potential for catalyst/solvent reuse. nih.govresearchgate.netrsc.org |

Development and Application of Catalytic Systems for Enhanced Sustainability

Catalytic reagents are superior to stoichiometric ones as they can, in small amounts, carry out a single reaction many times, minimizing waste. baranlab.org

The production of this compound via Directed ortho-Metalation relies on a stoichiometric amount of a highly reactive organolithium reagent, not a catalyst. wikipedia.orgorganic-chemistry.org This is a significant drawback from a green chemistry perspective. A major goal in modern organic synthesis is to replace these stoichiometric metalations with catalytic C-H functionalization reactions. nih.gov While a specific catalytic C-H carboxylation for 1-fluoronaphthalene (B124137) has not been fully developed, research into transition-metal-catalyzed carboxylation of arenes with CO₂ points towards a future sustainable pathway that would eliminate the need for stoichiometric organometallic reagents. nih.govruhr-uni-bochum.de

In the derivatization of this compound, catalysis offers substantial green advantages.

Esterification: Instead of using stoichiometric activating agents, the reaction can be catalyzed by strong acids. The use of reusable solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), simplifies product purification and allows for catalyst recycling, reducing waste and environmental impact. nih.gov

Amidation: Biocatalysis, using enzymes such as Candida antarctica lipase (B570770) B (CALB), provides a highly efficient and selective method for forming amide bonds directly from carboxylic acids and amines under mild conditions. nih.govrsc.org This enzymatic approach avoids harsh reagents and minimizes byproducts, aligning perfectly with green chemistry principles. rsc.org

Waste Minimization and By-product Prevention Strategies

The first principle of green chemistry is the prevention of waste. sigmaaldrich.com Designing synthetic routes to minimize or eliminate the generation of waste is preferable to treating waste after it has been created.

The synthesis of this compound via the DoM route generates several waste streams. The initial synthesis of the 1-fluoronaphthalene precursor via a Balz-Schiemann type reaction produces significant inorganic salt waste (e.g., sodium fluoroborate). patsnap.comgoogle.com The subsequent DoM step generates a stoichiometric amount of alkane byproduct (e.g., butane) from the organolithium reagent. The final aqueous workup to neutralize the reaction and isolate the product generates lithium salt waste.

| Synthetic Step | Reagents | Desired Product | Byproducts and Waste Streams |

|---|---|---|---|

| ortho-Lithiation | 1-Fluoronaphthalene, n-Butyllithium | 1-Fluoronaphthyllithium | Butane |

| Carboxylation & Workup | 1-Fluoronaphthyllithium, Carbon Dioxide, H₃O⁺ | This compound | Lithium salts, solvent waste |

For derivatization, moving from traditional coupling reagents to catalytic systems is a primary strategy for waste prevention. As noted in section 7.1, using a carbodiimide like DCC for amidation generates a stoichiometric amount of dicyclohexylurea, a solid waste that can be difficult to remove. In contrast, direct catalytic amidation generates only water as a byproduct, representing an ideal scenario for waste prevention. nih.govrsc.org

Energy Efficiency Optimization in Chemical Processes

Chemical processes should be designed to minimize energy requirements, recognizing their environmental and economic impacts. Whenever possible, synthetic methods should be conducted at ambient temperature and pressure. numberanalytics.com

The DoM route to this compound is highly energy-intensive. Organolithium reactions are typically performed at very low temperatures, often -78 °C (the sublimation point of dry ice), to ensure the stability of the organometallic intermediate and prevent undesirable side reactions. uwindsor.cainterchim.com Maintaining these cryogenic conditions on an industrial scale requires a significant energy input for cooling, either through dry ice/acetone baths or liquid nitrogen systems, making it a major drawback in terms of energy efficiency. pharmtech.com

Developing catalytic C-H functionalization methods (as mentioned in 7.3) could potentially allow for reactions at higher, less energy-demanding temperatures.

Systematic Investigation of Substituent Effects and Isomerism in Fluoronaphthalene Carboxylic Acid Systems

Elektronische Effekte von Fluor auf den Naphthalin-Carbonsäure-Kern

Die Einführung eines Fluoratoms in den Naphthalin-Carbonsäure-Kern bei 1-Fluornaphthalin-2-carbonsäure führt zu signifikanten Veränderungen in der Elektronenverteilung des Moleküls. Diese Veränderungen sind hauptsächlich auf die duale Natur des Fluorsubstituenten zurückzuführen, der sowohl induktive als auch Resonanzeffekte ausübt. nih.gov

Aufgrund seiner hohen Elektronegativität (nahezu 4,0 auf der Pauling-Skala) übt das Fluoratom einen starken elektronenziehenden Induktionseffekt (-I) aus. nih.govvaia.com Dieser Effekt führt zu einer Verringerung der Elektronendichte im Naphthalinringsystem, da das Fluoratom die Sigma (σ)-Elektronen zu sich zieht. libretexts.org Dies wiederum beeinflusst die Acidität der Carboxylgruppe; die elektronenziehende Natur des Fluors stabilisiert die konjugierte Base (Carboxylat-Anion), was zu einer Erhöhung der Säurestärke im Vergleich zur unsubstituierten Naphthalin-Carbonsäure führt. Der induktive Effekt ist am stärksten an den benachbarten Kohlenstoffatomen und nimmt mit zunehmendem Abstand ab.

Trotz seiner hohen Elektronegativität besitzt das Fluoratom auch freie Elektronenpaare, die es über den Resonanzeffekt (+R) in das π-System des Naphthalinrings einbringen kann. nih.govkhanacademy.org Dieser elektronenschiebende Effekt erhöht die Elektronendichte an den ortho- und para-Positionen relativ zum Fluoratom. Im Fall von 1-Fluornaphthalin-2-carbonsäure würde dies die Positionen 2, 4 und 5 betreffen. Allerdings ist der Resonanzeffekt von Fluor im Vergleich zu seinem starken induktiven Effekt relativ schwach. khanacademy.orgstackexchange.com Generell überwiegt bei Halogenen wie Fluor der induktive Effekt den Resonanzeffekt, was zu einer Netto-Deaktivierung des aromatischen Rings gegenüber elektrophilen aromatischen Substitutionen führt. vaia.comstackexchange.com

Die folgende Tabelle fasst die elektronischen Effekte von Fluor zusammen:

| Effekt | Beschreibung | Auswirkung auf den Naphthalin-Carbonsäure-Kern |

| Induktiver Effekt (-I) | Elektronenziehend durch hohe Elektronegativität. nih.gov | Verringert die Elektronendichte im Ring, erhöht die Acidität der Carboxylgruppe. |

| Resonanzeffekt (+R) | Elektronenschiebend durch freie Elektronenpaare. khanacademy.org | Erhöht die Elektronendichte an ortho- und para-Positionen, ist aber schwächer als der -I-Effekt. stackexchange.com |

Einfluss der Fluorposition auf die molekulare Selbstassoziation und Aggregation

Die Position des Fluoratoms hat einen erheblichen Einfluss auf die intermolekularen Wechselwirkungen, die die Selbstassoziation und Aggregation von 1-Fluornaphthalin-2-carbonsäure steuern. Die Carbonsäuregruppe selbst ist in der Lage, starke Wasserstoffbrückenbindungen zu bilden, die typischerweise zur Bildung von Dimeren führen. rsc.orgresearchgate.net Die Anwesenheit und Position des Fluoratoms kann diese Wechselwirkungen modulieren.

Fluoratome können an schwachen Wasserstoffbrückenbindungen (C-H···F) und Halogen-Halogen-Wechselwirkungen beteiligt sein, die die Kristallpackung und die molekulare Aggregation beeinflussen. Im Falle von 1-Fluornaphthalin-2-carbonsäure kann die Nähe des Fluoratoms zur Carboxylgruppe die Stärke und Geometrie der Wasserstoffbrückenbindungen zwischen den Carboxylgruppen beeinflussen. Darüber hinaus kann die durch das Fluoratom verursachte Veränderung der Elektronendichte im Naphthalinring die π-π-Stapelwechselwirkungen zwischen den aromatischen Ringen beeinflussen, was ein weiterer wichtiger Faktor für die molekulare Aggregation ist. rsc.orglatrobe.edu.au Studien an fluorierten Carbonsäuren haben gezeigt, dass die Fluorierung die Fähigkeit zur Bildung von bimolekularen Netzwerken durch Wasserstoffbrückenbindungen erheblich verbessern kann. rsc.org

Vergleichende Studien mit anderen halogenierten Naphthalin-Carbonsäuren

Die elektronischen und sterischen Eigenschaften von Halogenen ändern sich signifikant innerhalb der Gruppe, was zu unterschiedlichen Eigenschaften der entsprechenden halogenierten Naphthalin-Carbonsäuren führt. Ein Vergleich von 1-Fluornaphthalin-2-carbonsäure mit seinen Analoga (Chlor, Brom, Iod) verdeutlicht diese Trends.

Generell nimmt die Elektronegativität vom Fluor zum Iod ab, was zu einer Abschwächung des induktiven Effekts führt. libretexts.org Umgekehrt nimmt die Polarisierbarkeit und die Fähigkeit zur Bildung von Halogenbrückenbindungen vom Fluor zum Iod zu. Die Reaktivität von Benzolringen, die mit einem Halogen substituiert sind, folgt der Reihenfolge der Elektronegativität, wobei der mit dem elektronegativsten Halogen substituierte Ring der reaktivste ist. libretexts.org

Die folgende Tabelle vergleicht einige wichtige Eigenschaften der Halogene und ihre erwarteten Auswirkungen auf 1-Halogen-naphthalin-2-carbonsäuren:

| Eigenschaft | Fluor (F) | Chlor (Cl) | Brom (Br) | Iod (I) |

| Elektronegativität (Pauling-Skala) | 3.98 | 3.16 | 2.96 | 2.66 |

| Induktiver Effekt (-I) | Stark | Mäßig | Mäßig | Schwach |

| Erwartete relative Acidität | Höchste | Hoch | Mittel | Niedrigste |

| Atomradius (pm) | 57 | 99 | 114 | 133 |

| Fähigkeit zur Halogenbrückenbindung | Sehr schwach | Mäßig | Stark | Sehr stark |

Analyse der Strukturisomerie und stereochemische Implikationen